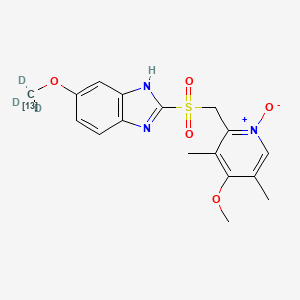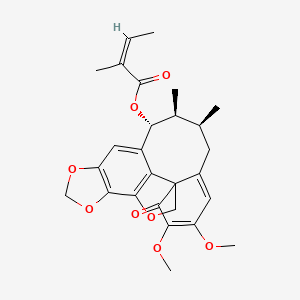![molecular formula C42H34O9 B12392064 (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[87204,1807,19011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol is a complex organic molecule with a unique pentacyclic structure It contains multiple hydroxyl groups and aromatic rings, making it a highly functionalized compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the core structure.
Functionalization of the Aromatic Rings: Introduction of hydroxyl groups at specific positions on the aromatic rings can be done through electrophilic aromatic substitution reactions.
Oxidation and Reduction Steps: These steps are necessary to introduce the required hydroxyl groups and to achieve the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions used but can include various hydroxylated, oxidized, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Drug Development: The compound’s multiple hydroxyl groups and aromatic rings make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving hydroxylated aromatic compounds.
Industry
Materials Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The pathways involved would depend on the specific biological process being targeted.
類似化合物との比較
Similar Compounds
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol: This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups or substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pentacyclic core with multiple hydroxylated aromatic rings. This structure provides a high degree of functionality and potential for diverse applications in various fields.
特性
分子式 |
C42H34O9 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC名 |
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol |
InChI |
InChI=1S/C42H34O9/c43-22-7-1-19(2-8-22)33-35-28(15-26(47)17-30(35)49)37-39-32(51-42(37)21-5-11-24(45)12-6-21)18-31(50)38-36(27-14-13-25(46)16-29(27)48)34(40(33)41(38)39)20-3-9-23(44)10-4-20/h1-18,28,33-37,40,42-50H/t28?,33-,34+,35?,36+,37-,40+,42-/m1/s1 |
InChIキー |
QGCPHMOVNBDPHC-HNSVQQTJSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=C(C=C(C=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
正規SMILES |
C1=CC(=CC=C1C2C3C(C=C(C=C3O)O)C4C(OC5=C4C6=C(C(C(C26)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C(=C5)O)C9=CC=C(C=C9)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)





![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)




![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
